3-(2,2-dimethylpropoxy)propan-1-amine
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Overview
Description
3-(2,2-Dimethylpropoxy)propan-1-amine is an organic compound with the molecular formula C8H19NO It is characterized by a propan-1-amine backbone with a 2,2-dimethylpropoxy substituent at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylpropoxy)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2,2-dimethylpropanol in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol and facilitate nucleophilic substitution.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C, to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
3-(2,2-Dimethylpropoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-dimethylpropoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dimethylpropoxy)propan-2-amine: Similar structure but with the amine group at the second carbon.
3-(2,2-Dimethylpropoxy)butan-1-amine: Similar structure but with an additional carbon in the backbone.
3-(2,2-Dimethylpropoxy)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
3-(2,2-Dimethylpropoxy)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research.
Properties
CAS No. |
1542886-33-8 |
---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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